molecular formula C18H20N2O6 B4116039 N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No.: B4116039
M. Wt: 360.4 g/mol
InChI Key: HIPBMJUYBOCCQA-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide: is an organic compound characterized by the presence of methoxy, nitro, and phenoxy functional groups

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-24-15-6-3-4-7-16(15)26-11-5-8-18(21)19-14-10-9-13(20(22)23)12-17(14)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBMJUYBOCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide typically involves a multi-step process:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 4-position, forming 2-methoxy-4-nitroaniline.

    Amidation: The nitroaniline derivative is then reacted with 4-(2-methoxyphenoxy)butanoyl chloride under basic conditions to form the desired butanamide.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

    Reduction: N-(2-methoxy-4-aminophenyl)-4-(2-methoxyphenoxy)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may serve as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems. Medicine Industry : Used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could play a role in redox reactions, while the methoxy and phenoxy groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-4-(2-methoxyphenoxy)butanamide: Lacks the nitro group, which may result in different reactivity and applications.

    N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide: Lacks the methoxy group on the phenoxy ring, potentially altering its chemical properties and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Reactant of Route 2
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N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

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